Gimeracil-13C3 is a labeled derivative of Gimeracil, an important compound in cancer treatment. As a potent inhibitor of dihydropyrimidine dehydrogenase, Gimeracil-13C3 plays a crucial role in enhancing the efficacy of chemotherapeutic agents like fluorouracil by preventing their degradation. The compound is primarily utilized in scientific research to study the pharmacokinetics and metabolism of Gimeracil and its interactions with biological systems.
Gimeracil-13C3, with the chemical identifier 1184979-29-0, is classified under pyridine derivatives and is known for its application in cancer therapy. It is synthesized from 2,4-dimethoxypyridine through a series of chemical reactions that introduce the 13C3 label, making it useful for tracing metabolic pathways in biological studies.
The synthesis of Gimeracil-13C3 involves several key steps:
In industrial settings, this synthesis is scaled up using advanced techniques such as continuous flow reactors to enhance yield and purity.
Gimeracil-13C3 has a molecular formula of and a molecular weight of 148.52 g/mol. Its IUPAC name is 5-chloro-4-hydroxy-(4,5,6-13C3)1H-pyridin-2-one. The compound features a pyridine ring with specific functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C5H4ClNO2 |
Molecular Weight | 148.52 g/mol |
IUPAC Name | 5-chloro-4-hydroxy-(4,5,6-13C3)1H-pyridin-2-one |
InChI | InChI=1S/C5H4ClNO2/c6-3-2-7-5(9)1-4(3)8/h1-2H,(H2,7,8,9)/i2+1,3+1,4+1 |
InChI Key | ZPLQIPFOCGIIHV-VWNJCJTFSA-N |
Isomeric SMILES | C1=13CO |
Gimeracil-13C3 can participate in several types of chemical reactions:
Reagents commonly used in these reactions include:
Gimeracil-13C3 primarily functions by inhibiting dihydropyrimidine dehydrogenase (DPD), an enzyme responsible for the degradation of fluorouracil. By blocking this enzyme's activity, Gimeracil-13C3 increases the concentration of fluorouracil in the bloodstream, thereby enhancing its therapeutic effects against cancer cells. This mechanism is crucial for improving the efficacy of combination chemotherapy regimens.
Gimeracil-13C3 exhibits characteristics typical of small organic molecules:
The compound's chemical properties include:
The compound has been analyzed using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which helps in understanding its metabolic pathways and interactions within biological systems .
Gimeracil-13C3 finds extensive applications in various scientific fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2